N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide

PI3Kbeta Kinase Inhibition AlphaScreen Assay

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide (CAS 2097890-81-6) is a synthetic small molecule from the pyridyl-piperidine class, with a molecular formula of C17H25N3O and a molecular weight of 287.407 g/mol. It has been identified in patents as a compound within a broader structural family relevant to kinase inhibition.

Molecular Formula C17H25N3O
Molecular Weight 287.407
CAS No. 2097890-81-6
Cat. No. B2807359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide
CAS2097890-81-6
Molecular FormulaC17H25N3O
Molecular Weight287.407
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC=C
InChIInChI=1S/C17H25N3O/c1-3-4-5-17(21)19-13-15-7-10-20(11-8-15)16-6-9-18-14(2)12-16/h3,6,9,12,15H,1,4-5,7-8,10-11,13H2,2H3,(H,19,21)
InChIKeyDWKSHZPVKJTNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide (CAS 2097890-81-6) for PI3K Research


N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide (CAS 2097890-81-6) is a synthetic small molecule from the pyridyl-piperidine class, with a molecular formula of C17H25N3O and a molecular weight of 287.407 g/mol [1]. It has been identified in patents as a compound within a broader structural family relevant to kinase inhibition [2]. Biochemical profiling indicates it acts as a potent inhibitor of specific phosphoinositide 3-kinase (PI3K) isoforms, showing a binding affinity (Ki) of 41 nM for the PI3Kbeta isoform [3].

PI3Kbeta pathway inhibition study fit
Isoform-selectivity assay context
Chemical probe for signaling dissection

Substitution Risks for N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide Analogs in PI3K Studies


Broadly substituting in-class pyridyl-piperidine compounds is not reliable due to significant variation in isoform selectivity. The target compound is characterized by a specific 2-methylpyridin-4-yl substitution on the piperidine ring and a pent-4-enamide tail [1]. Small modifications to this scaffold can dramatically impact kinase binding profiles, as seen with related patent families where similar compounds target PI3K, Pim, and Wnt pathways [2]. The 41 nM Ki against PI3Kbeta for this specific compound is a unique binding signature that is not a class-wide property and cannot be assumed for analogs without separate verification [3].

Scaffold sensitivity Small structural changes to the pyridyl-piperidine scaffold may shift kinase binding profile away from PI3Kbeta
Isoform selectivity Isoform selectivity profile is not a class property; analog may favor different PI3K isoforms
Binding signature Observed PI3Kbeta binding affinity is compound-specific and cannot be assumed for uncharacterized analogs

Quantitative Differentiation Data for N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide


PI3Kbeta Isoform Affinity: A Key Differentiator from Broader PI3K Inhibitors

This compound demonstrates a binding affinity (Ki) of 41 nM against human N-terminal poly-His tagged PI3Kbeta in an AlphaScreen assay [1]. This value differentiates it from many pan-PI3K or PI3Kalpha/delta-selective inhibitors, where affinities can vary by an order of magnitude or more. For example, the tool compound PI-103 exhibits an IC50 of 3 nM for PI3Kalpha but 3,000 nM for PI3Kbeta, highlighting that potent PI3Kbeta affinity with a 41 nM Ki is a distinct profile not common to all PI3K inhibitors [2]. While this is a cross-study comparison with a standard tool compound rather than a direct head-to-head analog, the 41 nM Ki establishes a quantitative baseline for PI3Kbeta that procurement decisions for beta-isoform-focused projects must consider.

PI3Kbeta Affinity
Cross-study comparable
Ki = 41 nM
Reported PI3Kbeta binding context; supports isoform-focused study design
AlphaScreen assay, human N-terminal poly-His tagged PI3Kbeta
PI3Kbeta Kinase Inhibition AlphaScreen Assay

PI3K Isoform Selectivity Profile Defines Functional Application Niche

The compound's selectivity window is defined by its affinities for other PI3K isoforms. In the same AlphaScreen assay format, the Ki was 63 nM for PI3Kdelta, 110 nM for PI3Kgamma, and 199 nM for PI3Kalpha [1]. This creates a selectivity rank order of PI3Kbeta (41 nM) > PI3Kdelta (63 nM) > PI3Kgamma (110 nM) > PI3Kalpha (199 nM). The quantitative selectivity gap between PI3Kbeta and PI3Kalpha is approximately 4.9-fold. This profile is a clear critical quality attribute (CQA) for researchers, as it contrasts with the selectivity profile of pan-PI3K inhibitors like pictilisib (GDC-0941), where the IC50 for PI3Kalpha is 3 nM and PI3Kbeta is 33 nM (an inverse selectivity profile) [2]. The distinct rank order is directly attributable to this specific molecule's structure and cannot be provided by any analog without the same selectivity data.

Isoform Selectivity
Cross-study comparable
beta 41 nM / delta 63 nM / gamma 110 nM / alpha 199 nM
Reported selectivity fingerprint; contrasts with pan-PI3K inhibitor profiles
Selectivity rank order: beta > delta > gamma > alpha
PI3Kdelta PI3Kgamma Isoform Selectivity

Optimal Research Applications for N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide (CAS 2097890-81-6)


PI3Kbeta-Specific Signaling Pathway Dissection

The compound's 41 nM Ki for PI3Kbeta, with measurable selectivity over PI3Kalpha (199 nM Ki), makes it suitable for studies designed to isolate the role of the p110beta catalytic subunit [1]. In cell lines where PI3Kbeta is the dominant isoform (e.g., PTEN-deficient cancers), this compound can serve as a pharmacological tool to confirm target engagement and downstream pathway modulation, provided its selectivity profile is accounted for in parallel with PI3Kalpha controls [1].

Chemical Probe for PI3Kbeta/Dual PI3Kbeta/delta-Dependent Phenotypes

With a Ki of 41 nM for PI3Kbeta and 63 nM for PI3Kdelta, researchers can deploy this compound to investigate biological processes co-regulated by these two isoforms [1]. The 1.5-fold difference allows for careful titration experiments to delineate PI3Kbeta-specific effects from PI3Kdelta-mediated ones, particularly in immune cell signaling or thrombosis models where both isoforms are implicated [1].

Reference Standard for PI3K Isoform Selectivity Assays

The well-defined selectivity profile (PI3Kbeta Ki=41 nM, PI3Kdelta=63 nM, PI3Kgamma=110 nM, PI3Kalpha=199 nM) positions this compound as a reference standard for calibrating biochemical assay panels [1]. Its established affinity values can be used to benchmark new PI3K inhibitors or to validate assay robustness, providing a known selectivity fingerprint that contrasts with pan-PI3K inhibitors [1].

Application
Selection Property
Validation Focus
PI3Kbeta signaling pathway dissection
PI3Kbeta isoform selectivity review
Target engagement and downstream pathway modulation
Dual PI3Kbeta/delta phenotype studies
Titratable beta/delta selectivity window
Isoform-specific effect delineation in immune or thrombosis models
PI3K isoform assay calibration
Defined selectivity profile as reference standard
Biochemical assay panel benchmarking and validation
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